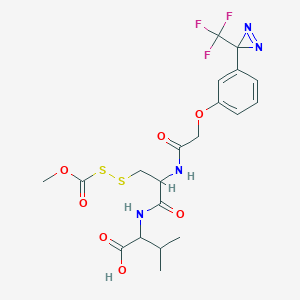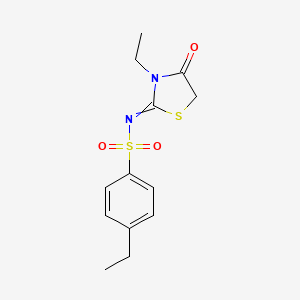![molecular formula C25H18N8O3 B14104157 2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B14104157.png)
2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide is a complex organic compound that features an indole moiety, a pyrazolo[3,4-d]pyrimidine core, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach includes the formation of the indole ring through Fischer indole synthesis, followed by the construction of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions. The final step often involves the coupling of the indole and pyrazolo[3,4-d]pyrimidine intermediates under specific conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include the use of continuous flow reactors to improve yield and safety, as well as the development of more efficient catalysts and reagents to streamline the synthesis process .
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the pyrazolo[3,4-d]pyrimidine core can produce dihydro derivatives .
科学研究应用
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with nuclear receptors and enzymes, modulating their activity. The pyrazolo[3,4-d]pyrimidine core can inhibit specific kinases, affecting cell signaling pathways. These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)ethylamine: This compound shares the indole moiety but lacks the pyrazolo[3,4-d]pyrimidine core.
Methyl indole-3-acetate: This compound also contains the indole moiety but has different functional groups and lacks the pyrazole and pyrazolo[3,4-d]pyrimidine structures
Uniqueness
2-(1H-indol-3-yl)-N-(3-methyl-1-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}-1H-pyrazol-5-yl)-2-oxoacetamide is unique due to its combination of the indole, pyrazole, and pyrazolo[3,4-d]pyrimidine moieties. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
属性
分子式 |
C25H18N8O3 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-2-oxoacetamide |
InChI |
InChI=1S/C25H18N8O3/c1-14-11-20(28-24(36)21(34)17-12-26-19-10-6-5-9-16(17)19)33(31-14)25-29-22-18(23(35)30-25)13-27-32(22)15-7-3-2-4-8-15/h2-13,26H,1H3,(H,28,36)(H,29,30,35) |
InChI 键 |
ZYEWQEPPSLNEOQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[5-(2-hydroxyethyl)-3-(2-hydroxy-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14104080.png)
![8-allyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14104085.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B14104100.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104110.png)


![2-Butyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104132.png)


![9-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104141.png)
![N-(2-chloro-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14104148.png)
![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104149.png)

![8-(2-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104161.png)
